molecular formula C11H16ClNO4S B273147 4-chloro-N,N-bis(2-hydroxyethyl)-3-methylbenzenesulfonamide

4-chloro-N,N-bis(2-hydroxyethyl)-3-methylbenzenesulfonamide

Cat. No. B273147
M. Wt: 293.77 g/mol
InChI Key: OPBGHIRAXACYEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N,N-bis(2-hydroxyethyl)-3-methylbenzenesulfonamide is a chemical compound that has been used extensively in scientific research. It is also known as chlorothiazide and is a diuretic agent that has been used to treat hypertension, edema, and other conditions. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of 4-chloro-N,N-bis(2-hydroxyethyl)-3-methylbenzenesulfonamide involves its ability to inhibit the reabsorption of sodium and chloride ions in the kidneys. This leads to an increase in the excretion of water and electrolytes, resulting in diuresis. The compound also has vasodilatory effects, which can help to reduce blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include its ability to increase urine output, reduce blood pressure, and improve renal function. The compound has also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-N,N-bis(2-hydroxyethyl)-3-methylbenzenesulfonamide in lab experiments include its well-established mechanism of action and its ability to produce consistent and predictable results. However, the compound also has limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

For research on 4-chloro-N,N-bis(2-hydroxyethyl)-3-methylbenzenesulfonamide include its potential use in the treatment of various diseases, including hypertension, edema, and renal disease. The compound may also have potential as an antioxidant and anti-inflammatory agent. Further research is needed to fully understand the mechanisms of action and potential therapeutic uses of this compound.
In conclusion, this compound is a chemical compound that has been extensively studied for its diuretic effects and potential use in the treatment of various diseases. The compound has a well-established mechanism of action and has been synthesized using various methods. Future research may focus on its potential therapeutic uses and mechanisms of action.

Synthesis Methods

The synthesis of 4-chloro-N,N-bis(2-hydroxyethyl)-3-methylbenzenesulfonamide can be achieved using various methods. One of the most common methods involves the reaction of 2-amino-5-chlorobenzene sulfonamide and ethylene oxide in the presence of a base. The reaction yields the desired compound, which can be purified using various techniques, including recrystallization and chromatography.

Scientific Research Applications

4-chloro-N,N-bis(2-hydroxyethyl)-3-methylbenzenesulfonamide has been used extensively in scientific research. It has been studied for its diuretic effects, as well as its potential use in the treatment of hypertension, edema, and other conditions. The compound has also been studied for its effects on the cardiovascular system, renal function, and electrolyte balance.

properties

Molecular Formula

C11H16ClNO4S

Molecular Weight

293.77 g/mol

IUPAC Name

4-chloro-N,N-bis(2-hydroxyethyl)-3-methylbenzenesulfonamide

InChI

InChI=1S/C11H16ClNO4S/c1-9-8-10(2-3-11(9)12)18(16,17)13(4-6-14)5-7-15/h2-3,8,14-15H,4-7H2,1H3

InChI Key

OPBGHIRAXACYEQ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(CCO)CCO)Cl

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(CCO)CCO)Cl

Origin of Product

United States

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